molecular formula C17H17N3O5 B5656053 2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid

2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid

Cat. No. B5656053
M. Wt: 343.33 g/mol
InChI Key: ZTKUTLFNHUZUQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with structures similar to the target compound often involves multistep reactions, including condensation, cyclization, and functional group transformations. For instance, Abdel‐Wahhab and El-Assal (1968) described the cyclization of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid to produce benzofuran derivatives, which is a reaction that might be relevant to the synthesis of the target compound due to the presence of furyl groups (Abdel‐Wahhab & El-Assal, 1968).

Molecular Structure Analysis

The molecular structure of compounds containing benzoic acid, furyl, and triazolyl groups can be quite complex, often requiring advanced techniques like X-ray crystallography for detailed analysis. Zhao et al. (2010) used 1H NMR and single-crystal X-ray diffraction to characterize a compound with methoxy-benzoic acid and furyl elements, which could provide insights into the structural aspects of the target compound (Zhao et al., 2010).

Chemical Reactions and Properties

The chemical behavior of such compounds can involve reactions at the triazole ring, the furyl moiety, or the benzoic acid group. Manap et al. (2021) synthesized triazol-5-ones with furylcarbonyloxy groups and evaluated their chemical properties, which might be similar to the types of reactions the target compound could undergo (Manap, 2021).

properties

IUPAC Name

2-[3-(2-methoxyethyl)-5-(5-methoxyfuran-2-yl)-1,2,4-triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-23-10-9-14-18-16(13-7-8-15(24-2)25-13)20(19-14)12-6-4-3-5-11(12)17(21)22/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKUTLFNHUZUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN(C(=N1)C2=CC=C(O2)OC)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-methoxyethyl)-5-(5-methoxy-2-furyl)-1H-1,2,4-triazol-1-yl]benzoic acid

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